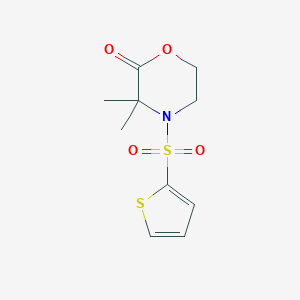
3,3-Dimethyl-4-(2-thienylsulfonyl)-2-morpholinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dimethyl-4-(2-thienylsulfonyl)-2-morpholinone, also known as SU6656, is a potent and selective inhibitor of Src family kinases. It was first synthesized in 1999 by researchers at Sugen Inc. and has since been used extensively in scientific research to study the role of Src family kinases in cellular signaling pathways.
Mécanisme D'action
3,3-Dimethyl-4-(2-thienylsulfonyl)-2-morpholinone works by binding to the ATP-binding site of Src family kinases, thereby preventing their activation and downstream signaling. This inhibition can lead to a variety of cellular effects, including decreased cell proliferation, increased apoptosis, and altered cell migration and adhesion.
Effets Biochimiques Et Physiologiques
Studies have shown that 3,3-Dimethyl-4-(2-thienylsulfonyl)-2-morpholinone can inhibit the growth and survival of a variety of cancer cell lines, including breast, colon, and lung cancer. Additionally, it has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. 3,3-Dimethyl-4-(2-thienylsulfonyl)-2-morpholinone has also been shown to have anti-inflammatory effects, making it a potential therapy for inflammatory diseases such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3,3-Dimethyl-4-(2-thienylsulfonyl)-2-morpholinone in lab experiments is its high potency and selectivity for Src family kinases. This allows researchers to specifically target these kinases without affecting other cellular processes. However, one limitation of 3,3-Dimethyl-4-(2-thienylsulfonyl)-2-morpholinone is its relatively short half-life, which can make it difficult to maintain effective concentrations over extended periods of time.
Orientations Futures
There are several potential future directions for research involving 3,3-Dimethyl-4-(2-thienylsulfonyl)-2-morpholinone. One area of interest is the development of combination therapies that target both Src family kinases and other signaling pathways involved in cancer progression. Additionally, researchers are exploring the use of 3,3-Dimethyl-4-(2-thienylsulfonyl)-2-morpholinone in combination with other drugs to enhance its efficacy and overcome potential resistance mechanisms. Finally, there is ongoing research into the development of new inhibitors that are more potent and have longer half-lives than 3,3-Dimethyl-4-(2-thienylsulfonyl)-2-morpholinone.
Méthodes De Synthèse
The synthesis of 3,3-Dimethyl-4-(2-thienylsulfonyl)-2-morpholinone involves several steps, including the reaction of 2-chloro-4,5-dimethylthiophene with sodium hydride to form the corresponding thiolate. This thiolate is then reacted with 2-bromoethylmorpholine to form the desired product.
Applications De Recherche Scientifique
3,3-Dimethyl-4-(2-thienylsulfonyl)-2-morpholinone has been used extensively in scientific research to study the role of Src family kinases in cellular signaling pathways. These kinases are involved in a wide range of cellular processes, including cell proliferation, differentiation, and survival. By inhibiting these kinases, researchers can gain insights into the underlying mechanisms of these processes and potentially develop new therapies for diseases such as cancer.
Propriétés
Nom du produit |
3,3-Dimethyl-4-(2-thienylsulfonyl)-2-morpholinone |
|---|---|
Formule moléculaire |
C10H13NO4S2 |
Poids moléculaire |
275.3 g/mol |
Nom IUPAC |
3,3-dimethyl-4-thiophen-2-ylsulfonylmorpholin-2-one |
InChI |
InChI=1S/C10H13NO4S2/c1-10(2)9(12)15-6-5-11(10)17(13,14)8-4-3-7-16-8/h3-4,7H,5-6H2,1-2H3 |
Clé InChI |
NYTUQTCTXLQSMH-UHFFFAOYSA-N |
SMILES |
CC1(C(=O)OCCN1S(=O)(=O)C2=CC=CS2)C |
SMILES canonique |
CC1(C(=O)OCCN1S(=O)(=O)C2=CC=CS2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{4-[(2-methyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide](/img/structure/B241016.png)
![4-[2-(2-Methyl-6-phenylpyrimidin-4-yl)sulfanylethyl]morpholine](/img/structure/B241039.png)
![4-(2-{1-[(3,5-Dimethylphenoxy)acetyl]-2-piperidinyl}ethyl)morpholine](/img/structure/B241040.png)





![4-[(2-Methylcyclohexyl)amino]-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B241056.png)
![4-(4-Methylphenyl)-2-(methylsulfanyl)-6-[(tetrahydro-2-furanylmethyl)amino]-5-pyrimidinecarbonitrile](/img/structure/B241057.png)
![2-[[5-cyano-6-(3-methoxy-4-propoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B241058.png)
![2-{[2-(2-chlorophenyl)-6,7-dimethyl-4-oxo-4H-chromen-3-yl]oxy}propanoic acid](/img/structure/B241060.png)
